molecular formula C8H13FO2 B2904458 (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid CAS No. 2343964-61-2

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2904458
CAS No.: 2343964-61-2
M. Wt: 160.188
InChI Key: FIFZABMQUMDEBZ-NKWVEPMBSA-N
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Description

Research Background

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (C₈H₁₃FO₂) is a cyclohexane derivative characterized by a fluoromethyl (-CH₂F) group at the 3-position and a carboxylic acid (-COOH) moiety at the 1-position. The compound’s stereochemistry, defined by its (1R,3S) configuration, creates a rigid bicyclic framework that influences both its physicochemical properties and reactivity. Fluorine’s strong electronegativity (-CH₂F: σₚ = 0.52) modifies electron density across the cyclohexane ring, enhancing the carboxylic acid’s acidity (predicted pKa ≈ 4.2–4.5) compared to non-fluorinated analogs. This structural motif is increasingly utilized in pharmaceutical intermediates, where fluorinated cyclohexanes improve metabolic stability and membrane permeability.

Historical Context of Cyclohexane Derivatives

Cyclohexane carboxylic acids emerged as critical scaffolds in the mid-20th century with the development of conformational analysis by Derek Barton. Early derivatives, such as 3-ethylcyclohexane-1-carboxylic acid (C₉H₁₆O₂), demonstrated the role of substituent stereochemistry in dictating ring puckering and intermolecular interactions. The introduction of fluorine-containing groups began in the 1990s, driven by advances in electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI). For example, 3-(trifluoromethyl)cyclohexane-1-carboxylic acid (C₈H₁₁F₃O₂) became a benchmark for studying steric and electronic effects of -CF₃ groups. The fluoromethyl variant represents a recent innovation, balancing fluorine’s electronic effects with reduced steric bulk compared to -CF₃.

Significance in Organic Chemistry

This compound addresses two key challenges in medicinal chemistry:

  • Stereochemical Precision : The (1R,3S) configuration enables selective interactions with chiral biological targets, such as G-protein-coupled receptors.
  • Fluorine-Mediated Optimization : The -CH₂F group modulates lipophilicity (calculated logP ≈ 1.8) without introducing excessive steric hindrance, a limitation observed in bulkier -CF₃ analogs.
    Recent studies highlight its utility in peptide mimetics, where the cyclohexane core replaces flexible amino acid side chains to enforce specific conformations.

Research Objectives

Current investigations prioritize:

  • Synthetic Methodologies : Developing enantioselective routes to bypass racemic mixtures (e.g., kinetic resolution using lipases).
  • Structure-Activity Relationships (SAR) : Correlating the fluoromethyl group’s position with bioactivity in kinase inhibitors.
  • Computational Modeling : Using density functional theory (DFT) to predict carboxylate protonation states in enzyme active sites.

Theoretical Framework

The compound’s behavior is governed by three interrelated principles:

  • Conformational Analysis : The chair conformation places the fluoromethyl group in an equatorial orientation, minimizing 1,3-diaxial strain. Axial positioning of the carboxylic acid group stabilizes the structure through hydrogen bonding with solvents.
  • Electronic Effects : Fluorine’s -I effect increases the carboxylic acid’s acidity, favoring deprotonation (ΔG ≈ −12.3 kcal/mol) under physiological conditions.
  • Stereoelectronic Control : Hyperconjugation between the C-F σ* orbital and adjacent C-H bonds (Bürgi-Dunitz angle ≈ 107°) directs nucleophilic attacks to specific ring positions.

Table 1: Comparative Properties of Fluorinated Cyclohexane Carboxylic Acids

Property (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid 3-(Trifluoromethyl)cyclohexane-1-carboxylic Acid
Molecular Formula C₈H₁₃FO₂ C₈H₁₁F₃O₂
Molecular Weight (g/mol) 160.19 196.17
Predicted pKa 4.3 3.9
logP (Calculated) 1.8 2.4
Common Synthesis Route Asymmetric hydrogenation of fluorostyrenes Radical trifluoromethylation

Properties

IUPAC Name

(1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFZABMQUMDEBZ-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)C(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of a fluoromethyl group to a cyclohexane ring. One common method is the fluoromethylation of cyclohexane derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The fluoromethyl group’s electronegativity and steric profile differ significantly from other substituents (e.g., hydroxy, methoxycarbonyl, or aromatic groups). Key comparisons include:

Table 1: Physical Properties of Selected Cyclohexane Carboxylic Acid Derivatives
Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP* Reference
(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid -CH2F (3) ~172.16 Not reported Not reported ~1.8 (est.)
(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid -OH (3) 144.17 Not reported Not reported ~0.5
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid -C(O)C6H4F (3) 250.27 Not reported Not reported ~2.5
rac-(1R,3S)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid -COOCH3 (3) ~186.20 Not reported Not reported ~1.2

*LogP estimated using fragment-based methods.

  • Fluoromethyl vs. Hydroxy : The fluoromethyl group increases lipophilicity (LogP ~1.8 vs. ~0.5 for -OH), enhancing membrane permeability. However, the hydroxy group may participate in hydrogen bonding, affecting solubility .
  • Fluoromethyl vs.
Enzyme Inhibition and Pharmacological Effects
  • Cycloleucine Analogues: Carbocyclic amino acids like 1-aminocyclopentane-1-carboxylic acid (cycloleucine) inhibit S-adenosylmethionine synthesis. Substituents at the 3-position (e.g., methylthio or nitro groups) modulate activity. The fluoromethyl group’s small size and electronegativity may mimic methyl substituents, preserving inhibitory potency while enhancing metabolic resistance .
  • Synergistic Activity : (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid () acts as a repellent synergist. The cyclohexane backbone in the target compound may offer improved stability over cyclopropane derivatives but with reduced ring strain effects .

Q & A

What are the optimal synthetic routes for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, considering its stereochemistry?

Answer:
Synthesis of this compound typically involves multi-step strategies to achieve the (1R,3S) configuration. Key steps include:

  • Asymmetric Cyclohexane Functionalization : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to introduce the fluoromethyl group stereoselectively .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety .
  • Fluoromethylation : Fluorine can be introduced via nucleophilic substitution (e.g., KF in DMF) or electrophilic fluorination agents (e.g., Selectfluor®) .

Methodological Tip : Monitor stereochemical integrity using chiral HPLC or circular dichroism (CD) spectroscopy at each step .

Which spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR identify fluorine coupling patterns and confirm substituent positions. NOE (Nuclear Overhauser Effect) experiments validate spatial arrangements of substituents .
  • X-ray Crystallography : Provides definitive proof of absolute configuration, as demonstrated for similar (1R,3S)-configured cyclohexane derivatives .
  • Mass Spectrometry (HRMS) : Verifies molecular weight and detects impurities (e.g., diastereomers) .

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